molecular formula C20H18ClNO4S2 B2917995 Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896322-22-8

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No.: B2917995
CAS No.: 896322-22-8
M. Wt: 435.94
InChI Key: IKGYGPIVTDXKSB-UHFFFAOYSA-N
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Description

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate (CAS: 896322-22-8) is a synthetic organic compound with the molecular formula C₂₀H₁₈ClNO₄S₂ and a molecular weight of 435.9 g/mol . Its structure features:

  • A 4-chlorophenyl sulfonyl moiety, contributing electron-withdrawing effects and influencing solubility.

Properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYGPIVTDXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group , which is known for enhancing biological activity in various pharmacophores. The presence of a thiophene ring and a chlorophenyl sulfonyl moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

The biological activity of carbamates often involves interactions with enzymes or receptors. The specific mechanism for this compound is still under investigation, but it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, which may lead to therapeutic effects.
  • Receptor Modulation : The structural features may allow for interaction with receptor sites, modulating their activity.

In Vitro Studies

Research has demonstrated that benzyl carbamates exhibit varying degrees of biological activity. For instance:

  • Antimicrobial Activity : Some studies indicated that related carbamate compounds showed significant antimicrobial properties against various strains, including Mycobacterium tuberculosis .
  • Cytotoxicity : In vitro assays revealed cytotoxic effects against cancer cell lines, suggesting potential antitumor activity .

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted that certain benzyl carbamates exhibited potent inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the structural modifications .
  • Quorum Sensing Inhibition : Another research focused on the ability of similar compounds to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence. The most active derivatives showed IC50 values around 20 µM .
  • Docking Studies : Computational studies indicated that the compound could effectively bind to target receptors, forming crucial hydrogen bonds that enhance its biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 5-50 µg/mL
Cytotoxicity (A549)Moderate cytotoxicity
Quorum Sensing InhibitionIC50 = 20 µM
Enzyme InhibitionPotential inhibition of proteases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate-Containing Analogues

(a) 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate ()
  • Key Differences : Incorporates an azetin β-lactam ring instead of the ethyl sulfonyl-thiophene backbone.
  • Functional Impact : The strained azetin ring may enhance reactivity compared to the target compound’s linear structure. Elemental analysis and spectroscopic data (IR, NMR) confirm distinct electronic environments .
  • Molecular Weight : ~350–400 g/mol (varies with substituents), slightly lower than the target compound’s 435.9 g/mol.
(b) Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate ()
  • Key Differences : Features a thioether (S-Ph) and hydroxy group instead of the sulfonyl and thiophene groups.
  • Applications : Likely serves as a pharmaceutical intermediate, emphasizing the role of stereochemistry in bioactivity.

Sulfonyl/Sulfonamide Derivatives

(a) Giripladib (C₄₁H₃₆ClF₃N₂O₄S; )
  • Key Differences : Contains a trifluoromethylbenzyl sulfonyl group and indole core vs. the target’s chlorophenyl sulfonyl and thiophene.
  • Pharmacological Relevance : Used for pain and arthritis treatment, highlighting the sulfonyl group’s role in target binding. Higher molecular weight (745.25 g/mol ) may reduce bioavailability compared to the target compound .
(b) 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide ()
  • Key Differences : A sulfonamide linkage instead of carbamate, with nitro and chloro substituents.

Thiophene-Containing Analogues

4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline (CAS: 329217-05-2; –6)
  • Key Differences : Substitutes the carbamate with a carbomethoxy ester and includes an aniline group.
  • Applications : Serves as an organic synthesis intermediate. The ester group may confer lower hydrolytic stability than the target’s carbamate .
  • Molecular Weight : 365.45 g/mol, significantly lower than the target’s 435.9 g/mol.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Potential Applications
Target Compound C₂₀H₁₈ClNO₄S₂ 435.9 Carbamate, sulfonyl, thiophene 4-Chlorophenyl, thiophen-2-yl Medicinal chemistry research
Giripladib () C₄₁H₃₆ClF₃N₂O₄S 745.25 Sulfonyl, indole, carboxylic acid Trifluoromethyl, diphenylmethyl Pain/arthritis treatment
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline () C₂₁H₁₉NO₃S 365.45 Carbomethoxy, thiophenyl, aniline Benzyloxy Organic synthesis intermediate
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () C₁₄H₁₃Cl₂N₃O₄S 390.24 Sulfonamide, nitro, chloro 2-Chloro-4-nitrophenyl Antimicrobial research

Research Findings and Implications

  • Carbamate vs. Sulfonamide : The target’s carbamate group may offer better metabolic stability than sulfonamides (e.g., ), which are prone to enzymatic cleavage .
  • Thiophene vs. Indole/Aniline : The thiophene’s smaller aromatic system compared to indole () or aniline () could reduce off-target interactions in biological systems.
  • Chlorophenyl vs.

Q & A

Q. What are the established synthetic routes for Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, carbamate formation, and coupling strategies. Key steps may include:

  • Sulfonylation : Reacting a thiophene-containing intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Carbamate Protection : Introducing the benzyl carbamate group via reaction with benzyl chloroformate in the presence of a base like NaHCO₃ .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.5 ppm for adjacent CH₂), and benzyl carbamate (δ 5.1 ppm for CH₂Ph) .
    • HSQC/HMBC : Resolve ambiguities in aromatic and sulfonyl regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇ClNO₄S₂: 442.03) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the carbamate group) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers and acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and steric effects influencing this compound’s reactivity?

DFT studies (e.g., B3LYP/6-31G*) can:

  • Map Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. thiophene sulfur) .
  • Analyze Transition States : Predict regioselectivity in reactions (e.g., substitution at the 4-chlorophenyl group) .
  • Simulate Spectra : Compare computed IR/NMR data with experimental results to validate structural assignments .
    Example : DFT analysis of a related carbamate revealed π-stacking between the benzyl group and aromatic rings, stabilizing the crystal lattice .

Q. How can contradictions in spectroscopic or biological activity data between studies be resolved?

Strategies include:

  • Reproducibility Checks : Verify experimental conditions (e.g., solvent polarity, temperature) affecting NMR shifts .
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm NMR-based stereochemical assignments) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., tert-butyl carbamates in –2) to identify trends .

Q. What role do the 4-chlorophenyl and thiophen-2-yl substituents play in modulating biological or catalytic activity?

  • 4-Chlorophenyl Group :
    • Enhances lipophilicity, improving membrane permeability in biological assays .
    • Electron-withdrawing effect stabilizes transition states in nucleophilic substitutions .
  • Thiophen-2-yl Moiety :
    • Participates in π-π interactions with protein targets (e.g., enzyme active sites) .
    • May act as a coordinating ligand in metal-catalyzed reactions .
      Experimental Approach :
  • Synthesize analogs (e.g., replacing Cl with F or thiophene with furan) and compare bioactivity/kinetics .

Q. What are the challenges in achieving enantiomeric purity for this compound, and how can they be addressed?

  • Challenges : Racemization at the ethyl carbamate chiral center during synthesis .
  • Solutions :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .
    • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

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